2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-6-[(1-hydroxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-9(7-14)13-6-8-4-3-5-10(12)11(8)15/h3-5,9,13-15H,2,6-7H2,1H3 |
InChI Key |
NEMOJMLBZBLUID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted phenols, ketones, aldehydes, and reduced phenol derivatives .
Scientific Research Applications
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxybutan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several compounds share structural similarities with the target molecule, differing primarily in substituents on the amino or imino groups:
Key Observations :
- The hydroxybutan-2-yl group in the target compound may enhance solubility in polar solvents compared to hydrophobic substituents (e.g., isopropyl or aryl groups) .
- Halogenated analogs (e.g., ) exhibit stronger intermolecular interactions (e.g., halogen bonding), influencing crystallinity and stability .
Physicochemical Properties
Data from analogous compounds provide insights into expected properties:
Key Observations :
- The hydroxybutan-2-yl group likely reduces melting points compared to halogenated or aryl-substituted analogs due to disrupted crystal packing .
- Retention factors (Rf) correlate with polarity; the target compound may exhibit intermediate polarity between methoxypropan-2-yl () and triazolyl derivatives ().
Key Observations :
Molecular Interactions and Docking Studies
- CDK8-CYCC Binding (): Triazolylmethyl derivatives (e.g., 7a-l) show hydrogen bonding with residues like Asp173 and Lys217, critical for kinase inhibition.
- Schiff Base Derivatives () : Halogen substituents (Br, Cl) enhance interactions with hydrophobic pockets in proteins, while hydroxyl groups participate in hydrogen-bonding networks .
Biological Activity
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol (CAS No. 1247725-84-3) is a synthetic compound with notable biological activities, particularly in the realms of antioxidant and anticancer properties. This article reviews its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H14BrN1O2
- Molecular Weight : 274.158 g/mol
This structure includes a bromophenol moiety, which is often linked to various biological activities due to the presence of hydroxyl groups that can participate in redox reactions.
Antioxidant Activity
Research indicates that bromophenol derivatives exhibit significant antioxidant properties. A study synthesized several methylated and acetylated bromophenol derivatives, including 2-bromo compounds, and evaluated their ability to mitigate oxidative stress in cellular models. The results demonstrated that these compounds could effectively reduce hydrogen peroxide (H₂O₂)-induced oxidative damage in HaCaT keratinocytes, enhancing the expression of antioxidant proteins such as TrxR1 and HO-1 while not affecting Nrf2 expression .
Table 1: Antioxidant Activity of Bromophenol Derivatives
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol | TBD | HaCaT | Reduces ROS, enhances antioxidant proteins |
| Other Bromophenols (e.g., BTDE) | TBD | K562 | Scavenges free radicals, induces apoptosis |
Anticancer Activity
The anticancer potential of 2-bromo compounds has also been investigated. In vitro studies have shown that various bromophenols can inhibit the proliferation of cancer cell lines, including leukemia K562 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
In particular, the compound demonstrated cytotoxic effects against K562 cells with a percentage inhibition ranging from 20% to 35%, indicating its potential as a therapeutic agent against leukemia .
Table 2: Anticancer Activity of 2-Bromo Compounds
| Compound Name | % Inhibition | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol | 25.1 - 30.6% | K562 | Induces apoptosis |
| Other Bromophenols (e.g., BTDE) | TBD | A375 | Inhibits angiogenesis |
Case Studies
- Case Study on Antioxidant Properties : A study synthesized various bromophenol derivatives and assessed their protective effects against oxidative stress in HaCaT cells. The findings revealed that certain derivatives significantly ameliorated oxidative damage, suggesting a promising avenue for developing antioxidant therapies .
- Case Study on Anticancer Efficacy : Another investigation focused on the cytotoxic effects of bromophenols on leukemia cells. The results indicated that these compounds could effectively inhibit cell viability and induce apoptosis, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
